molecular formula C10H7ClN2O2 B13659135 2-Amino-7-chloroquinoline-3-carboxylic acid

2-Amino-7-chloroquinoline-3-carboxylic acid

Cat. No.: B13659135
M. Wt: 222.63 g/mol
InChI Key: KCQYSTPXZXDTSC-UHFFFAOYSA-N
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Description

2-Amino-7-chloroquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield a variety of functionalized quinoline derivatives .

Scientific Research Applications

2-Amino-7-chloroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an antimicrobial and antiviral agent.

    Medicine: It is being explored for its potential use in the treatment of diseases such as malaria and cancer.

    Industry: The compound is used in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-7-chloroquinoline-3-carboxylic acid involves its interaction with various molecular targets. In medicinal applications, it can inhibit the activity of enzymes or interfere with the replication of pathogens. The compound’s ability to intercalate into DNA makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carboxylic acid
  • 7-Chloroquinoline-3-carboxylic acid
  • 2,6-Dichloroquinoline-3-carboxaldehyde

Uniqueness

2-Amino-7-chloroquinoline-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the quinoline ring. This dual functionality allows for a wide range of chemical modifications and enhances its potential biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

2-amino-7-chloroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H7ClN2O2/c11-6-2-1-5-3-7(10(14)15)9(12)13-8(5)4-6/h1-4H,(H2,12,13)(H,14,15)

InChI Key

KCQYSTPXZXDTSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C(=O)O)N)Cl

Origin of Product

United States

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